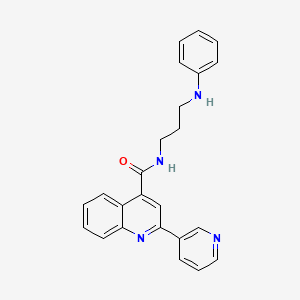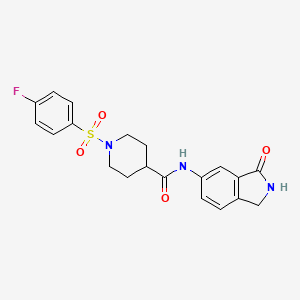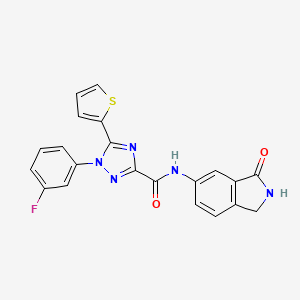
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide, also known as ML218, is a small molecule compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the quinoline carboxamide family and has been shown to have potent activity against a variety of targets.
Mecanismo De Acción
The exact mechanism of action of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide is not fully understood. However, it is believed to act as an allosteric modulator of GPCRs and ion channels. This means that it binds to a site on these targets that is distinct from the active site and modulates their activity.
Biochemical and Physiological Effects:
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several GPCRs, including the dopamine D2 receptor, the adenosine A2A receptor, and the cannabinoid CB1 receptor. N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has also been shown to modulate the activity of several ion channels, including the voltage-gated sodium channel Nav1.7 and the transient receptor potential vanilloid 1 (TRPV1) channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide is that it has been extensively studied and its activity against various targets has been well characterized. This makes it a useful tool for investigating the role of these targets in various biological processes. However, one limitation of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide is that it has not been extensively tested in vivo and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several potential future directions for research on N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide. One area of interest is the development of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the role of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide targets in various disease states, such as Parkinson's disease and chronic pain. Finally, N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide could be used as a tool for investigating the role of GPCRs and ion channels in drug addiction and withdrawal.
Métodos De Síntesis
The synthesis of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide was first reported by researchers at the Scripps Research Institute in 2010. The synthesis involves several steps, including the reaction of 2-chloronicotinic acid with aniline, followed by acylation with 3-bromopropionyl chloride and finally coupling with 4-aminoquinoline.
Aplicaciones Científicas De Investigación
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have activity against a variety of targets, including G protein-coupled receptors (GPCRs) and ion channels. N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has been used in numerous studies to investigate the role of these targets in various biological processes.
Propiedades
IUPAC Name |
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c29-24(27-15-7-14-26-19-9-2-1-3-10-19)21-16-23(18-8-6-13-25-17-18)28-22-12-5-4-11-20(21)22/h1-6,8-13,16-17,26H,7,14-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINQKEUSTNAKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)
![[5-Chloro-6-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methylamino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7552587.png)
![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)


![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide](/img/structure/B7552636.png)
![3,4-dimethyl-N-[3-oxo-3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propyl]benzenesulfonamide](/img/structure/B7552638.png)
![1-[2-[4-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7552647.png)

![4,5-dichloro-1-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7552656.png)